molecular formula C14H21N5O B11008774 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11008774
M. Wt: 275.35 g/mol
InChI Key: XMGXUWYMTMOGRB-UHFFFAOYSA-N
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Description

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features two pyrazole rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its dual pyrazole rings, which confer specific reactivity and biological activities not commonly found in simpler pyrazole derivatives. This structural feature allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H21N5O/c1-9(2)12-8-13(17-16-12)14(20)15-5-6-19-11(4)7-10(3)18-19/h7-9H,5-6H2,1-4H3,(H,15,20)(H,16,17)

InChI Key

XMGXUWYMTMOGRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NNC(=C2)C(C)C)C

Origin of Product

United States

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